

# Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetrahydrofuran-3-carboxylic acid*

Cat. No.: *B120303*

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An In-depth Technical Guide to **Tetrahydrofuran-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **Tetrahydrofuran-3-carboxylic acid**, a vital chiral building block in modern organic synthesis and pharmaceutical development. The information is structured to offer easy access to quantitative data, experimental insights, and key structural and relational information.

## Core Physical and Chemical Properties

**Tetrahydrofuran-3-carboxylic acid** (also known as tetrahydro-3-furoic acid) is a saturated heterocyclic compound containing a carboxylic acid functional group. It exists as a racemic mixture and as individual (R) and (S) enantiomers, which are crucial for asymmetric synthesis.

## Data Presentation

The quantitative properties of **Tetrahydrofuran-3-carboxylic acid** are summarized in the tables below. Data is provided for the racemic mixture and specific enantiomers where available.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	116.12 g/mol	[2][3][4][5]
Appearance	Colorless to yellow or brown viscous liquid	[4][5][6]
Melting Point	21 °C	[4]
Boiling Point	128-129 °C (13 mmHg) 140 °C (15 mmHg) 244 °C (736 mmHg)	[4][6]
Density	1.209 - 1.214 g/mL at 25 °C	[4][6]
Flash Point	139 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.46	[4][6]
Water Solubility	Soluble	[4]

Table 2: Chemical and Computational Properties

Property	Value	Source(s)
pKa (Predicted)	3.60 - 4.33	[4][5][6]
LogP	0.1075	[3]
Topological Polar Surface Area (TPSA)	46.53 Å <sup>2</sup>	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	1	[3]

Table 3: Enantiomer-Specific Identifiers

Enantiomer	CAS Number
(R)-Tetrahydrofuran-3-carboxylic acid	66838-42-4
(S)-Tetrahydrofuran-3-carboxylic acid	168395-26-4
Racemic Mixture	89364-31-8

## Chemical Structure and Key Properties Visualization

The fundamental structure and properties are visualized below.

Chemical structure and key properties of the molecule.

## Reactivity and Stability

### Reactivity

The reactivity of **Tetrahydrofuran-3-carboxylic acid** is dominated by its two functional groups: the tetrahydrofuran (THF) ring and the carboxylic acid.

- Carboxylic Acid Group: This group is a versatile handle for numerous transformations.[\[7\]](#) It can be reduced to the corresponding alcohol, converted to esters and amides, or participate in decarboxylative coupling reactions.[\[7\]](#)
- Tetrahydrofuran Ring: The THF ring is generally stable but can be susceptible to ring-opening under strong acidic conditions.[\[8\]](#) A critical aspect of its chemistry is the potential for oxidation at the carbons adjacent to the ether oxygen.

### Stability and Storage

Like its parent compound tetrahydrofuran, **Tetrahydrofuran-3-carboxylic acid** can form explosive peroxides upon prolonged exposure to air and light.[\[8\]](#)[\[9\]](#) This auto-oxidation process is a significant safety concern.[\[8\]](#)[\[9\]](#)

- Storage: It should be stored in a cool, dry, dark place under an inert atmosphere.[\[5\]](#)[\[6\]](#)
- Inhibitors: Commercial preparations may contain inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.[\[10\]](#)[\[11\]](#)

- Handling: Before any process involving heating or concentration (like distillation), the material should be tested for the presence of peroxides.

## Experimental Protocols

### Synthesis Methodology: Oxidation of Aldehyde

A common synthetic route to **Tetrahydrofuran-3-carboxylic acid** involves the oxidation of the corresponding aldehyde, Tetrahydrofuran-3-carboxaldehyde. While specific reaction conditions can vary, a general protocol is outlined below. This method is advantageous for its straightforwardness and use of readily available starting materials.[12]

Objective: To synthesize **Tetrahydrofuran-3-carboxylic acid** via oxidation.

Materials:

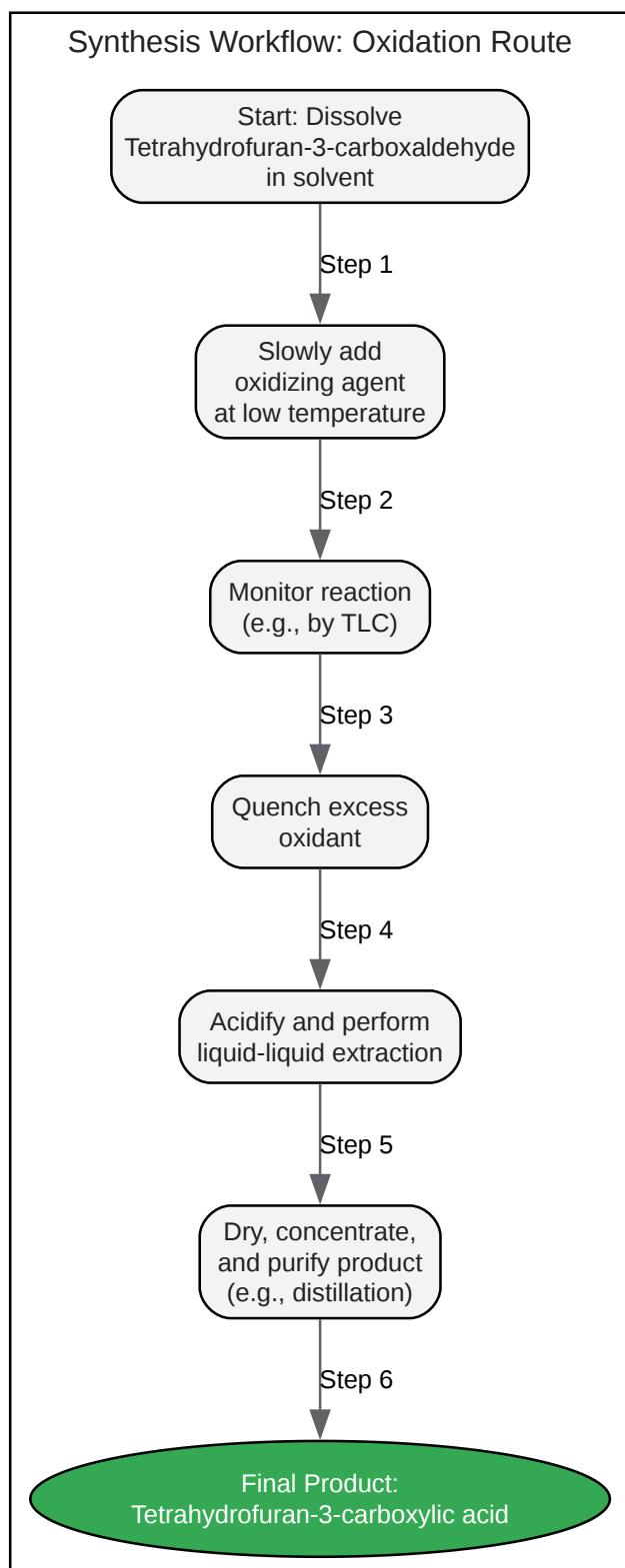
- Tetrahydrofuran-3-carboxaldehyde
- An oxidizing agent (e.g., Potassium permanganate ( $KMnO_4$ ), Jones reagent, or a milder agent like sodium chlorite)
- Appropriate solvent (e.g., acetone, water, or a buffered mixture)
- Acid or base for pH adjustment and workup (e.g.,  $HCl$ ,  $H_2SO_4$ ,  $NaOH$ )
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous  $MgSO_4$  or  $Na_2SO_4$ )

Procedure:

- Dissolution: Dissolve Tetrahydrofuran-3-carboxaldehyde in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer. Cool the mixture in an ice bath.
- Oxidation: Slowly add the oxidizing agent to the cooled solution while monitoring the internal temperature to prevent overheating. The reaction is often exothermic.
- Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g.,  $0\text{ }^\circ\text{C}$  to room temperature) until the starting material is consumed. Progress can be monitored by Thin

Layer Chromatography (TLC).

- Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For example, if using  $\text{KMnO}_4$ , a small amount of sodium bisulfite can be added until the purple color disappears.
- Acidification & Extraction: Acidify the aqueous mixture with a strong acid (e.g., 2M HCl) to a pH of ~2 to protonate the carboxylate. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid.
- Purification: The crude product can be purified further by distillation under reduced pressure or by column chromatography.



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Generalized workflow for the synthesis of the target acid.

# Analytical Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural confirmation of **Tetrahydrofuran-3-carboxylic acid**. Spectral data is available from various chemical suppliers and databases.[\[13\]](#)[\[14\]](#)

Objective: To confirm the chemical structure using  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

Protocol:

- Sample Preparation: Prepare a dilute solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:
  - $^1\text{H}$  NMR: Expect complex multiplets for the aliphatic protons on the tetrahydrofuran ring. The proton at the C3 position (methine proton) will be coupled to the adjacent methylene protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with  $\text{D}_2\text{O}$ .
  - $^{13}\text{C}$  NMR: Expect signals for the four distinct carbons of the tetrahydrofuran ring and a downfield signal for the carbonyl carbon of the carboxylic acid group (~170-180 ppm).

## Applications in Research and Drug Development

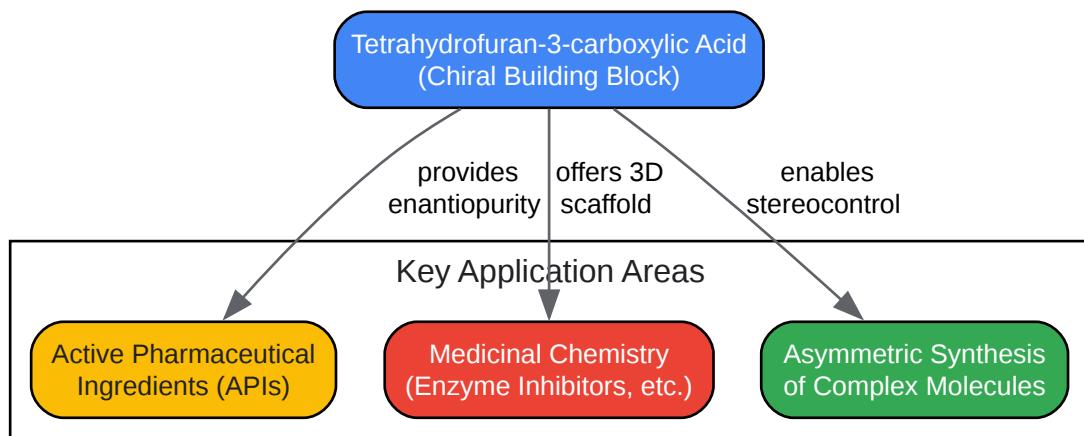
**Tetrahydrofuran-3-carboxylic acid**, particularly its chiral enantiomers, is a highly valued building block in the pharmaceutical industry.[\[2\]](#)

- Chiral Scaffolding: It provides a rigid, stereochemically defined scaffold for the synthesis of complex molecules.[\[7\]](#) The tetrahydrofuran motif is present in a wide range of biologically active natural products.[\[7\]](#)[\[15\]](#)
- API Synthesis: It is frequently employed in the development of Active Pharmaceutical Ingredients (APIs) that require high enantiomeric purity to ensure specific biological activity

and reduce off-target effects.[2]

- Medicinal Chemistry: The structure is used in the design of enzyme inhibitors and receptor modulators, where the defined three-dimensional shape can facilitate precise binding to biological targets.[2] The inclusion of a THF ring can improve a compound's hydrophilicity and metabolic stability.[15]

The relationship between the core compound and its applications is illustrated below.



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Relationship between the core compound and its applications.

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- To cite this document: BenchChem. [Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120303#physical-and-chemical-properties-of-tetrahydrofuran-3-carboxylic-acid>]

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